![molecular formula C14H10N2O4 B2986799 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one CAS No. 293326-06-4](/img/structure/B2986799.png)
2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
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Description
The compound is related to 3-Nitrophenylacetic acid , which is obtained by mild oxidation of 4-amino phenylacetic acid using potassium peroxymonosulfate as an oxidizing agent . It has been used to study photodecarboxylation of nitrophenylacetate ions in aqueous solution .
Synthesis Analysis
While specific synthesis methods for “2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one” were not found, a related compound, m-Nitrophenol (3-nitrophenol) , can be prepared by nitration of aniline followed by replacement of the amino group via its diazonium derivative .
Scientific Research Applications
Medicinal Chemistry
Benzoxazinones are known for their medicinal importance due to various physiological activities. They can be used as starting materials for clinically used 4-quinazolone derivatives and as antiphlogistic drugs .
Synthetic Chemistry
These compounds are utilized in metal-catalyzed decarboxylative reactions and can undergo various transformations through transition metal catalysis .
Industrial Applications
Benzoxazinones are used indirectly in many industrial applications due to their versatile chemical properties .
properties
IUPAC Name |
2-(3-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTIHFILMXCQSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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